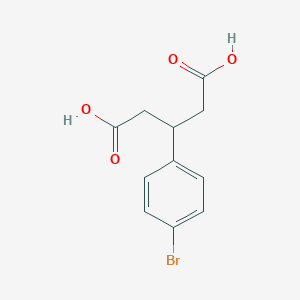

3-(4-bromophenyl)pentanedioic Acid

説明

3-(4-bromophenyl)pentanedioic Acid is a useful research compound. Its molecular formula is C11H11BrO4 and its molecular weight is 287.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Characterization

- 3-(4-bromophenyl)pentanedioic acid and its derivatives have been synthesized and characterized for various applications. For instance, studies have focused on synthesizing derivatives with potential antineoplastic activity, investigating their structural properties, and evaluating their efficacy against various cancer cell lines (Dutta, Ravali, Ray, & Nagarajan, 2015).

Biological Activity and Antineoplastic Potential

- Research has explored the biological activity of derivatives of this compound, particularly their antineoplastic potential. These studies have demonstrated encouraging results in both in vitro and in vivo settings, highlighting their potential as cancer therapeutics (Dutta, Ray, & Nagarajan, 2014).

Optical and Nonlinear Properties

- Investigations into the optical and nonlinear properties of azo-β-diketones, including derivatives of this compound, have been conducted. These studies involve characterizing the compounds' structures and examining their potential for applications in areas like optical limiting (Dhumad, Hassan, Fahad, Emshary, Raheem, & Sultan, 2021).

Environmental Applications

- Derivatives of this compound have been identified as potential atmospheric tracers for secondary organic aerosol from monoterpenes. This suggests their role in understanding and monitoring environmental and atmospheric chemistry (Jaoui, Kleindienst, Lewandowski, Offenberg, & Edney, 2005).

Kinetic and Mechanistic Studies

- The compound has been the subject of kinetic and mechanistic studies, such as the investigation of the oxidation of citric acid (3-carboxy-3-hydroxy pentanedioic acid) by N-bromosuccinimide. Such studies provide insights into the chemical behavior and reaction pathways of these compounds (Sumithra, Wilson, & Easwaramoorthy, 2010).

Chemical Synthesis and Coordination Complex Studies

- The compound has been used in the synthesis of various chemical structures, such as enaminones and coordination complexes, demonstrating its versatility in chemical synthesis (Huma, Mahmud, Idrees, Saif, Munir, & Akbar, 2019).

Radiopaque Compound Synthesis for X-ray Imaging

- Research has focused on synthesizing radiopaque compounds using derivatives of this compound, aiming to enhance X-ray imaging applications. This highlights the compound's potential in medical imaging technology (Gopan, Susan, Jayadevan, & Joseph, 2021).

Catalysis and Chemical Transformations

- Studies have also involved the use of this compound in catalytic processes and chemical transformations, such as in the synthesis of heterocycles and other polyfunctionalized compounds. This illustrates the compound's utility in various chemical reactions and synthesis processes (Padmavathi, Balaiah, Reddy, & Padmaja, 2003).

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that its targets could be related to this process.

Mode of Action

The mode of action of 3-(4-bromophenyl)pentanedioic Acid is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in transmetalation processes with palladium (II) complexes . This involves the transfer of an organic group from boron to palladium, forming a new Pd–C bond .

Biochemical Pathways

Given its role in suzuki–miyaura coupling reactions, it’s likely that the compound influences pathways related to carbon–carbon bond formation .

Result of Action

As a participant in suzuki–miyaura coupling reactions, the compound likely contributes to the formation of new carbon–carbon bonds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the reaction conditions, such as temperature and pH . Additionally, the stability of the compound may be influenced by storage conditions .

特性

IUPAC Name |

3-(4-bromophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYRDSTUBZGDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443525 | |

| Record name | 3-(4-bromophenyl)pentanedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-24-8 | |

| Record name | 3-(4-Bromophenyl)pentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-bromophenyl)pentanedioic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)

![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)